N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide
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Overview
Description
N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity of Benzamides
One study explored the synthesis and neuroleptic activity of benzamides, specifically focusing on the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats. The study identified N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (23) as particularly active, suggesting its potential as a potent drug for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity
Another study synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. It was discovered that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) was one of the most potent inhibitors of acetylcholinesterase, indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin-3 Receptor Antagonists
Research on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that certain benzamide derivatives are potent serotonin-3 (5-HT3) receptor antagonists. Specifically, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indaz ole-3- carboxamide was identified as having superior effect, potentially offering an effective treatment for conditions related to 5-HT3 receptors (Harada et al., 1995).
Antinociceptive Properties
A study focused on coumarins bearing substituted 3,4-dihydro-2H-benzothiazines, highlighting their potential as analgesic agents. One compound, in particular, showed promising antinoceciptive action, indicating its potential use in the development of new analgesic drugs (Alipour et al., 2014).
Imaging of Melanoma Metastases
A study examined radioiodinated N-(dialkylaminoalkyl)benzamides for their potential in imaging melanoma metastases. The results showed improved melanoma uptake and tissue selectivity, providing considerable potential for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDZPRBLAQBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.